molecular formula C17H17N3O4S2 B2907718 2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1798672-17-9

2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2907718
CAS RN: 1798672-17-9
M. Wt: 391.46
InChI Key: ULBVJHLDFPWTGI-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound containing a thiophene and a pyrimidine ring fused together . The molecule also contains an acetamide group attached to a methoxyphenyl group.


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-4-one core would likely contribute to the compound’s aromaticity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of various functional groups like the acetamide and methoxyphenyl groups could potentially undergo various chemical reactions .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of pyrimidine-2,4-diones , which are known to interact with various biological targets.

Mode of Action

Compounds in the pyrimidine-2,4-diones class are known to interact with their targets through various mechanisms . These can include binding to active sites, inducing conformational changes, or modulating the activity of the target proteins. The specific interactions of this compound with its targets would need to be determined through further experimental studies.

Biochemical Pathways

Pyrimidine-2,4-diones are known to be involved in a variety of biochemical pathways , but without knowledge of the specific targets of this compound, it is difficult to predict the exact pathways it might affect.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other pyrimidine-2,4-diones , it may have similar effects, such as modulating protein activity or cellular signaling pathways.

properties

IUPAC Name

2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-24-12-4-2-3-11(9-12)18-14(22)10-26-17-19-13-5-8-25-15(13)16(23)20(17)6-7-21/h2-5,8-9,21H,6-7,10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBVJHLDFPWTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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